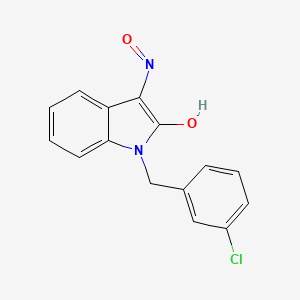

1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-3-nitrosoindol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(17-20)15(18)19/h1-8,19H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAYCTZHDZVALC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2CC3=CC(=CC=C3)Cl)O)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime typically involves the reaction of 1-(3-chlorobenzyl)-1H-indole-2,3-dione with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction conditions generally include heating the mixture to reflux for several hours to ensure complete conversion to the oxime.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to the corresponding amine.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Nitrile oxides.

Reduction: Corresponding amines.

Substitution: Substituted indole derivatives.

Scientific Research Applications

1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: It is used as a probe to study enzyme mechanisms and interactions due to its ability to form stable complexes with metal ions.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The oxime group can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the indole moiety can interact with various biological targets, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

SK Channel Activators

- NS309 (6,7-Dichloro-1H-indole-2,3-dione 3-oxime) :

- Structural Differences: Dichloro substitution at C6/C7 positions versus 3-chlorobenzyl at N1.

- Biological Activity: Potent activator of small-conductance Ca²⁺-activated K⁺ (SK) channels, reducing endoplasmic reticulum stress-induced cytotoxicity .

- Relevance: The absence of a benzyl group in NS309 may limit membrane penetration compared to the target compound.

Trifluoromethyl and Methyl Derivatives

- (3Z)-7-(Trifluoromethyl)-1H-indole-2,3-dione 3-oxime (CAS 136622-67-8) :

- (3Z)-1-Methyl-1H-indole-2,3-dione 3-oxime :

Chloroacetyl Derivatives

- 3-([(2-Chloroacetyl)oxy]imino)-1-(3-chlorobenzyl)-1,3-dihydro-2H-indol-2-one (CAS 303998-10-9): Molecular Formula: C₁₇H₁₂Cl₂N₂O₃; Molecular Weight: 363.19 .

Thiosemicarbazone and Hydrazone Derivatives

- 1H-Indole-2,3-dione 3-Thiosemicarbazone (I-TSC) :

- 1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-(N-Phenylhydrazone) :

Isoindoline-1,3-dione Analogues

Compounds such as 2-[1-(3-Chlorobenzyl)-2,6-dioxopiperidin-3-yl]isoindoline-1,3-dione (5c) exhibit:

Biological Activity

1-(3-Chlorobenzyl)-1H-indole-2,3-dione 3-oxime is a synthetic compound belonging to the indole derivatives family, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H11ClN2O2

- Molecular Weight : 286.71 g/mol

- CAS Number : 1164467-05-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may exert effects by binding to specific enzymes or receptors, thereby modulating their activity. The precise pathways and targets remain an area of ongoing research, but preliminary studies suggest involvement in:

- Antimicrobial activity

- Anticancer properties

- Neurotransmitter modulation

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation.

Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) at concentrations above 10 µM.

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects. It appears to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Research Findings : In animal models of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid plaque formation.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime | Antidepressant-like activity | Modulates histamine receptors |

| 6,7-Dichloro-1H-indole-2,3-dione 3-oxime | Anticancer properties | Induces apoptosis via caspase activation |

Conclusion and Future Directions

The biological activity of this compound highlights its potential as a lead compound for drug development in antimicrobial and anticancer therapies. Further research is necessary to fully elucidate its mechanisms of action and to explore its efficacy in clinical settings. The ongoing synthesis and evaluation of analogs may provide insights into enhancing its therapeutic profile.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(3-chlorobenzyl)-1H-indole-2,3-dione 3-oxime, and how can structural purity be validated?

The synthesis typically involves introducing the 3-chlorobenzyl group to the indole-2,3-dione scaffold, followed by oxime formation. A validated approach includes:

- Step 1 : Alkylation of indole-2,3-dione with 3-chlorobenzyl chloride under basic conditions (e.g., NaH in DMF) to yield 1-(3-chlorobenzyl)-1H-indole-2,3-dione.

- Step 2 : Oxime formation by reacting the carbonyl group at position 3 with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) .

- Validation : Confirm purity via -NMR (e.g., characteristic oxime proton at ~10-11 ppm) and -NMR (disappearance of the carbonyl carbon at position 3). High-resolution mass spectrometry (HRMS) and elemental analysis further verify structural integrity .

Q. How can computational methods aid in predicting the biological targets of this compound?

Molecular docking and dynamics simulations are critical for target prediction:

- Docking : Use software like AutoDock Vina to model interactions with potassium channels (e.g., SK/IK), given structural similarity to NS309 (a known IK activator) .

- Pharmacophore Mapping : Identify key features (e.g., oxime group, chlorobenzyl moiety) that align with known enzyme inhibitors (e.g., aldehyde dehydrogenases) .

- ADMET Prediction : Tools like SwissADME assess bioavailability and metabolic stability, guiding experimental prioritization .

Q. What spectroscopic techniques are most reliable for characterizing the oxime tautomerism in this compound?

- NMR Spectroscopy : Distinguish between syn and anti oxime tautomers via -NMR chemical shifts (e.g., oxime proton splitting patterns) and -NMR for nitrogen environments .

- IR Spectroscopy : Confirm oxime formation by detecting N–O stretches (~1600 cm) and absence of the original carbonyl peak (~1700 cm) .

- X-ray Crystallography : Resolve tautomeric preferences definitively; refine structures using SHELXL for accurate bond-length analysis .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s efficacy in different vascular relaxation models?

Contradictions may arise from tissue-specific expression of potassium channels or experimental conditions:

- Mechanistic Profiling : Compare potency in IK- vs. SK-dominant tissues using selective inhibitors (e.g., TRAM-34 for IK) to isolate target contributions .

- Dose-Response Analysis : Test a broader concentration range (e.g., 1 nM–100 µM) to identify biphasic effects or off-target activity at higher doses.

- Species Variability : Validate findings across multiple models (e.g., murine vs. human arterial preparations) to account for interspecies differences .

Q. What strategies can optimize the compound’s bioavailability for in vivo neuroprotective studies?

- Prodrug Design : Mask the oxime group with ester prodrugs to enhance membrane permeability, followed by enzymatic cleavage in target tissues .

- Formulation : Use lipid-based nanoparticles or cyclodextrin complexes to improve aqueous solubility, which is critical for CNS penetration .

- Metabolic Stability Assays : Incubate with liver microsomes to identify vulnerable sites (e.g., oxime hydrolysis) and guide structural modifications .

Q. How does the 3-chlorobenzyl substituent influence the compound’s interaction with inflammatory signaling pathways?

The chlorobenzyl group enhances lipophilicity and target engagement:

- Cytokine Inhibition : In psoriasiform models, analogs with chlorobenzyl groups show superior IL-6/IL-1β suppression compared to unsubstituted derivatives, likely via NF-κB pathway modulation .

- Structure-Activity Relationship (SAR) : Replace the chloro group with other halogens (e.g., fluoro) or electron-withdrawing substituents to probe steric/electronic effects on activity .

Q. What experimental approaches validate the compound’s role in apoptosis induction?

- Flow Cytometry : Quantify apoptotic cells via Annexin V/PI staining in tumor lines treated with the compound (IC determination) .

- Caspase Activation Assays : Measure caspase-3/7 activity using fluorogenic substrates (e.g., DEVD-AMC) in cytochrome c-dependent apoptosome models .

- Mitochondrial Depolarization : Use JC-1 dye to assess loss of mitochondrial membrane potential, a hallmark of intrinsic apoptosis .

Q. How can crystallography resolve ambiguities in the compound’s binding mode with macromolecular targets?

- Co-crystallization : Soak the compound into crystals of target proteins (e.g., potassium channels or kinases) and solve structures at ≤2.0 Å resolution .

- Electron Density Maps : Analyze omit maps to confirm ligand placement and hydrogen-bonding interactions (e.g., oxime with catalytic lysine residues) .

- Thermal Shift Assays : Validate binding by monitoring protein melting temperature () shifts upon compound incubation .

Methodological Notes

- Data Contradictions : Always cross-validate findings using orthogonal techniques (e.g., electrophysiology for channel activation alongside calcium imaging) .

- Advanced SAR : Prioritize substituents at the benzyl and oxime positions for combinatorial library synthesis, leveraging parallel medicinal chemistry approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.